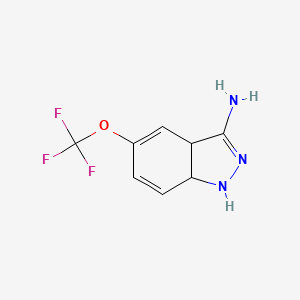

5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine” is a complex organic molecule. The trifluoromethoxy group is a chemical group –O– CF 3. It can be seen as a methoxy group –O– CH 3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .

Synthesis Analysis

The synthesis of trifluoromethoxy-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . The trifluoromethoxy group has become a novel moiety in various fields because of its unique features .Chemical Reactions Analysis

The trifluoromethoxy group has been found to provide a significant increase in the antimalarial response of many of the designed endochin-like quinolones against Plasmodium-resistant strains and for in vivo models .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives, including compounds related to 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine, have been synthesized and assessed for their antimicrobial activities. Research indicates that these compounds possess good to moderate activities against various test microorganisms (Bektaş et al., 2007).

Microwave-Assisted Synthesis

Efficient synthesis of various 3-aryl-1H-indazol-5-amine derivatives, related to the compound , has been achieved through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions. This method yields good to excellent results, demonstrating a practical approach to synthesizing related compounds (Wang et al., 2015).

Applications in Color Photography

The compound 1H-Pyrazolo[1,5-b][1,2,4]triazole, related to this compound, has been developed as a novel magenta dye-forming coupler for color photographic use. This research highlights the potential application of similar compounds in photographic technology (Shimada et al., 2006).

Biological Activity in Cancer Research

A compound closely related to this compound has been synthesized and shown to possess distinct effective inhibition on the proliferation of cancer cell lines, suggesting potential applications in cancer research (Lu et al., 2017).

Synthesis of Heterocyclic Compounds

Research into the synthesis of gem-dinitro heterocyclic compounds, which include structures similar to this compound, has led to the development of novel methods for producing indazoles, indoles, and benzoxazinones. These methods have broad implications for synthesizing a wide range of heterocyclic compounds (Bergman et al., 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(trifluoromethoxy)-3a,7a-dihydro-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3,5-6,13H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACJLLSGWRTESB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2C1NN=C2N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2477033.png)

![6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2477034.png)

![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)

![[(2R)-oxan-2-yl]methanol](/img/structure/B2477041.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholinoacetonitrile](/img/structure/B2477042.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)